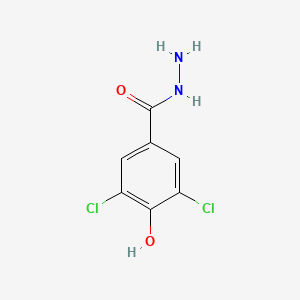

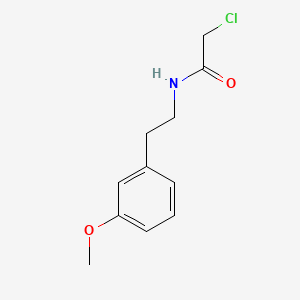

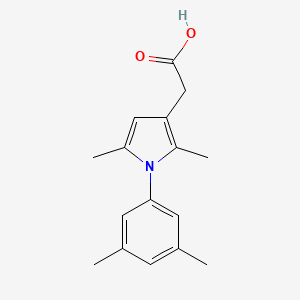

![molecular formula C9H11NO4S B1330148 [(Benzylsulfonyl)amino]acetic acid CAS No. 6966-44-5](/img/structure/B1330148.png)

[(Benzylsulfonyl)amino]acetic acid

Descripción general

Descripción

[(Benzylsulfonyl)amino]acetic acid is a compound that can be associated with a class of sulfur-containing organic compounds known as sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The compound is likely to possess an amino group linked to an acetic acid moiety, with a benzylsulfonyl group providing additional structural complexity and potential for chemical reactivity.

Synthesis Analysis

The synthesis of related sulfone compounds has been described in the literature. For instance, the synthesis of S-benzyl-DL-α-methylcysteine sulfone from the corresponding sulfide is a general approach to synthesizing amino acid and water-soluble sulfones . This method involves the reaction of a thiol or disulfide form of an amino acid with benzyl chloride. The synthesis of other sulfone compounds, such as p-(di-n-propylsulfamyl)benzoic acid, involves the use of carbon-14C dioxide and p-toluene-1-(ring)-14C-sulfonyl chloride . Although these methods do not directly describe the synthesis of [(benzylsulfonyl)amino]acetic acid, they provide insight into the general strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfone compounds can be quite complex, as evidenced by the study of acyclic sulfur−nitrogen compounds, which revealed extensive electron delocalization and bond shortening upon deprotonation . While this study does not directly address the molecular structure of [(benzylsulfonyl)amino]acetic acid, it suggests that similar electron delocalization may occur in sulfone compounds with nitrogen atoms, potentially affecting the molecular geometry and electronic properties of the compound.

Chemical Reactions Analysis

The reactivity of sulfone compounds can be quite varied. For example, the rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles leads to the formation of β-sulfonylvinylamine products and, upon hydrolysis, β-keto sulfones . This indicates that sulfone compounds can participate in addition reactions and can be transformed into other functional groups. The relative structure-inhibition analyses of N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors also demonstrate that sulfone compounds can exhibit significant biological activity, which may be modulated by their conformation and substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds can be influenced by their molecular structure. For example, the physiologic disposition and metabolic fate of a sulfone-containing anti-inflammatory agent showed species-dependent absorption, distribution, excretion, and metabolism . This suggests that [(benzylsulfonyl)amino]acetic acid may also exhibit unique pharmacokinetic properties. Additionally, the use of trifluoromethanesulfonic acid in Friedel-Crafts alkylations indicates that sulfone compounds can be involved in acid-catalyzed reactions, which may be relevant for the chemical manipulation of [(benzylsulfonyl)amino]acetic acid .

Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Heparin Saccharides

[(Benzylsulfonyl)amino]acetic acid derivatives have been used as starting materials for synthesizing disaccharides, particularly in the context of creating heparin saccharides. This involves various protecting groups and selective acylation or sulfonylation processes (Wyss & Kiss, 1975).

Organic Synthesis

In organic synthesis, α-benzylsulfonyl-α-substituted-acetic acids, which can be derived from [(Benzylsulfonyl)amino]acetic acid, are used for Wolff rearrangement and reductive desulfonylation, thus contributing to the homologation of carboxylic acids (Kuo, Aoyama, & Shioiri, 1982).

Benzoxazole Derivatives Synthesis

The compound aids in the synthesis of 2-aryl benzoxazoles, demonstrating its utility in creating complex organic structures, particularly in the presence of catalysts like propylsulfonic acid functionalized SBA-15 (Mohammadi Ziarani et al., 2012).

Medicinal Chemistry Applications

Development of Antimicrobial Agents

[(Benzylsulfonyl)amino]acetic acid derivatives have been investigated for their antimicrobial properties, particularly in the synthesis of benzothiazine derivatives showing significant antibacterial and antifungal activity (Kalekar, Bhat, & Koli, 2011).

Carbonic Anhydrase Inhibitors

Derivatives incorporating [(Benzylsulfonyl)amino]acetic acid moieties have shown effectiveness as carbonic anhydrase inhibitors, indicating potential applications in treating conditions like glaucoma and epilepsy (Ilies et al., 2004).

Miscellaneous Applications

Amino Acid Derivative Research

Research on N-benzyloxycarbonyl L-aspartic acid, a derivative related to [(Benzylsulfonyl)amino]acetic acid, has explored its utility in membrane concentration and separation processes, particularly in organic solvents, suggesting diverse industrial applications (Reddy et al., 1996).

Prodrug Development

The compound's derivatives have been evaluated as potential prodrug forms, particularly for sulfonamides, highlighting its role in enhancing drug delivery and efficacy (Larsen, Bundgaard, & Lee, 1988).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as aminosalicylic acid and acetic acid have been shown to interact with various biological targets

Biochemical Pathways

It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates The compound might interfere with these pathways due to its amino and acetic acid groups

Pharmacokinetics

The compound’s molecular weight (22925 g/mol) and polar nature suggest that it could be well-absorbed and distributed in the body .

Action Environment

The action, efficacy, and stability of [(Benzylsulfonyl)amino]acetic acid could be influenced by various environmental factors. For instance, the compound’s stability and reactivity could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the physiological environment, including the presence of other drugs or substances, the patient’s health status, and genetic factors.

Propiedades

IUPAC Name |

2-(benzylsulfonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c11-9(12)6-10-15(13,14)7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQDVKIEFHWEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989791 | |

| Record name | N-(Phenylmethanesulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658101 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6966-44-5 | |

| Record name | NSC18787 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Phenylmethanesulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

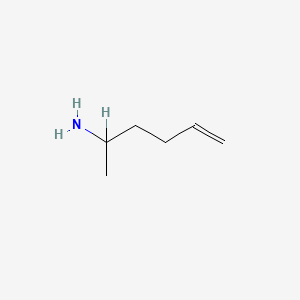

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)